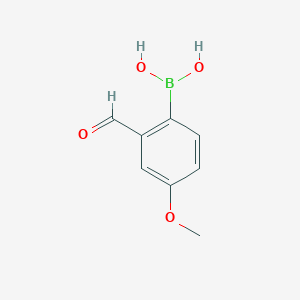

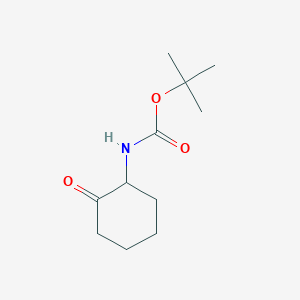

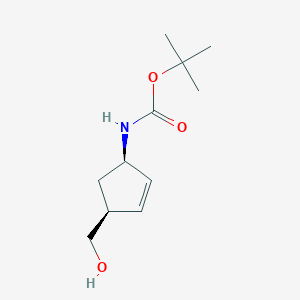

tert-Butyl (2-oxocyclohexyl)carbamate

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

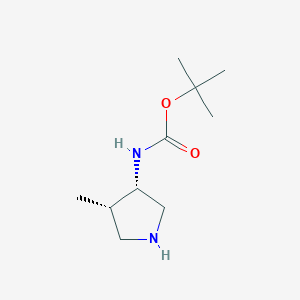

The tert-butyl (2-oxocyclohexyl)carbamate is a chemical compound that is an intermediate in the synthesis of various pharmacologically active molecules. It is characterized by the presence of a tert-butoxycarbonyl (Boc) group, which is a common protecting group in organic synthesis, particularly for amines.

Synthesis Analysis

The synthesis of tert-butyl carbamate derivatives often involves the use of protecting groups and key intermediates that enable the construction of complex molecules. For instance, the enantioselective synthesis of a related compound, benzyl (1S,2R,4R)-4-(tert-butoxycarbonylamino)-2-(hydroxymethyl)cyclohexylcarbamate, was achieved using an iodolactamization as a crucial step . Another study reported the synthesis of tert-butyl (phenylsulfonyl)alkyl-N-hydroxycarbamates from aldehydes, which act as N-(Boc) nitrone equivalents in subsequent reactions . Additionally, tert-butyl 3-cyano-3-cyclopropyl-2-oxopyrrolidine-4-carboxylates were synthesized efficiently, demonstrating the utility of such compounds in the development of macrocyclic Tyk2 inhibitors .

Molecular Structure Analysis

The molecular structure of tert-butyl carbamate derivatives can be complex, often including multiple chiral centers and functional groups. For example, the molecular structure of tert-butyl 3-oxo-2-oxa-5-azabicyclo[2.2.2]octane-5-carboxylate was elucidated using NMR spectroscopy and X-ray diffraction, revealing a bicyclo[2.2.2]octane structure with a lactone moiety and a piperidine ring .

Chemical Reactions Analysis

Tert-butyl carbamate derivatives are versatile intermediates that can undergo various chemical transformations. The synthesis of tert-butyl 5-amino-4-((2-(dimethylamino)ethyl)(methyl)amino)-2-methoxyphenyl)carbamate involved acylation, nucleophilic substitution, and reduction steps . Another study described the synthesis of tert-butyl ((S)-1-((R)-oxiran-2-yl)-2-phenylethyl)carbamate through a chiral inversion using Boc-involved neighboring group participation .

Physical and Chemical Properties Analysis

The physical and chemical properties of tert-butyl carbamate derivatives are influenced by their molecular structure. These properties are essential for the compound's reactivity and its application in the synthesis of biologically active molecules. The studies provided do not directly report on the physical and chemical properties of tert-butyl (2-oxocyclohexyl)carbamate, but such properties can be inferred from related compounds. For example, the crystalline structure and density of tert-butyl 3-oxo-2-oxa-5-azabicyclo[2.2.2]octane-5-carboxylate were determined, which are critical for understanding the compound's behavior in solid-state .

Applications De Recherche Scientifique

Application 1: Synthesis of tert-butyl (substituted benzamido)phenylcarbamate derivatives

- Summary of the Application : A series of new tert-butyl 2-(substituted benzamido) phenylcarbamate were synthesized by the condensation of tert-butyl 2-amino phenylcarbamate with various substituted carboxylic acid . These compounds were evaluated for in vivo anti-inflammatory activity compared to the standard drug, indomethacin, by using the carrageenan-induced rat paw edema protocol .

- Methods of Application : The compounds were synthesized by the condensation of tert-butyl 2-amino phenylcarbamate with various substituted carboxylic acid in the presence of EDCI and HOBt as coupling reagent .

- Results or Outcomes : Most of the compounds exhibited a promising anti-inflammatory activity within 9 to 12 h, the percentage of inhibition values ranging from 54.239 to 39.021% . The results revealed that the compounds 4i and 4a exhibited better or equivalent anti-inflammatory activity with the percentage of inhibition of 54.239 and 54.130%, respectively, which was comparable to standard drug .

Application 2: Enzymatic Kinetic Resolution

- Summary of the Application : The enzymatic kinetic resolution of tert-butyl 2-(1-hydroxyethyl)phenylcarbamate via lipase-catalyzed transesterification reaction was studied .

- Methods of Application : The carbamate was resolved by Candida antarctica lipase B (CAL-B), leading to the optically pure ®- and (S)-enantiomers .

- Results or Outcomes : The study led to the production of optically pure ®- and (S)-enantiomers .

Application 3: Synthesis of N-Boc-protected anilines

- Summary of the Application : tert-Butyl carbamate was used in palladium-catalyzed synthesis of N-Boc-protected anilines .

- Methods of Application : The synthesis involved a palladium-catalyzed reaction .

- Results or Outcomes : The outcome was the successful synthesis of N-Boc-protected anilines .

Application 4: Synthesis of Tetrasubstituted Pyrroles

- Summary of the Application : tert-Butyl carbamate was used in the synthesis of tetrasubstituted pyrroles, functionalized with ester or ketone groups at C-3 position .

- Methods of Application : The synthesis involved the use of tert-butyl carbamate .

- Results or Outcomes : The outcome was the successful synthesis of tetrasubstituted pyrroles .

Application 5: Dual Protection of Amino Functions

- Summary of the Application : tert-Butyl carbamate is used for the dual protection of amino functions .

- Methods of Application : The protection involves the conversion of an amino function to a tert-butyl carbamate .

- Results or Outcomes : The outcome is the production of a Boc-derivative, which has attractive properties and is commonly used in synthetic projects .

Safety And Hazards

The compound is labeled with the GHS07 pictogram and has the signal word "Warning" . The hazard statements associated with the compound are H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) . Precautionary measures include avoiding dust formation, breathing mist, gas or vapors, and contact with skin and eyes .

Propriétés

IUPAC Name |

tert-butyl N-(2-oxocyclohexyl)carbamate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H19NO3/c1-11(2,3)15-10(14)12-8-6-4-5-7-9(8)13/h8H,4-7H2,1-3H3,(H,12,14) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GHIGUHHFUUAJJN-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NC1CCCCC1=O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H19NO3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

213.27 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

tert-Butyl (2-oxocyclohexyl)carbamate | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![spiro[benzo[d][1,3]oxazine-4,4'-piperidin]-2(1H)-one hydrochloride](/img/structure/B152900.png)

![2-[3-[11-[[5-(Dimethylamino)naphthalen-1-yl]sulfonylamino]undecanoylamino]propoxy]-4-[(5,5,8,8-tetramethyl-6,7-dihydronaphthalene-2-carbonyl)amino]benzoic acid](/img/structure/B152920.png)